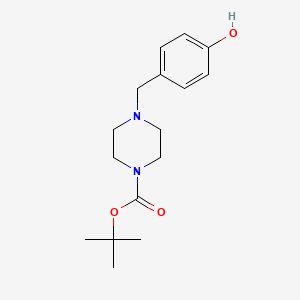

Tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate

Overview

Description

Tert-Butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate is a chemical compound. It is also known as Olaparib Impurity 7, an impurity of Olaparib . It is a derivative of N-Boc piperazine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction studies . The piperazine ring is present in a chair conformation with di-equatorial substitution . Intermolecular interactions resulting from the crystal packing patterns were investigated using Hirshfeld surface analysis and fingerprint analysis .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that 1-Boc-piperazine undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives .Scientific Research Applications

Synthesis and Molecular Structure

- Synthesis and Characterization : Tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized using various techniques like LCMS, NMR, IR, and single crystal XRD. These studies provide insights into the molecular structure and properties of these compounds (Sanjeevarayappa et al., 2015).

- Crystal and Molecular Structure : Detailed studies on the crystal and molecular structure of tert-butyl piperazine-1-carboxylate derivatives reveal their crystallization patterns and molecular configurations, contributing to the understanding of their physical and chemical properties (Mamat et al., 2012).

Biological and Chemical Applications

- Antibacterial and Anthelmintic Activity : Some derivatives of this compound have been evaluated for their antibacterial and anthelmintic activities, showing varying degrees of effectiveness. This suggests potential applications in developing new antimicrobial agents (Kulkarni et al., 2016).

- Antioxidant Properties : Derivatives of this compound have been synthesized and studied for their antioxidant characteristics in base fuels, indicating potential applications in fuel stabilization and enhancing fuel properties (Desai et al., 2002).

- Corrosion Inhibition : Research has shown that certain derivatives of tert-butyl piperazine-1-carboxylate can act as effective corrosion inhibitors for carbon steel in acidic environments. This underscores their potential use in industrial applications to protect metals from corrosion (Praveen et al., 2021).

Advanced Synthesis and Chemical Interactions

- Advanced Synthesis Techniques : Research on this compound includes developing novel synthesis methods for its derivatives. These methods are crucial for producing compounds with specific characteristics for various applications (Yang et al., 2004).

- Chemical Interaction Studies : Studies on the chemical interactions and packing of tert-butyl piperazine-1-carboxylate derivatives contribute to a deeper understanding of their chemical behavior, which is essential for their application in various fields (Lloyd et al., 1999).

Safety and Hazards

Future Directions

Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . They are considered as an important synthetic strategy in the field of drug discovery . Therefore, Tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate could potentially be used in the development of new drugs for the treatment of various diseases.

Mechanism of Action

Target of Action

Tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate, a piperazine derivative, has been found to bind to the α1B, 5-HT1A, and D2 receptors . These receptors are primarily involved in the serotonergic, noradrenergic, and dopaminergic pathways, which play crucial roles in the central nervous system .

Mode of Action

The compound interacts with its targets (α1B, 5-HT1A, and D2 receptors) and induces changes in the central nervous system .

Biochemical Pathways

The compound affects the serotonergic, noradrenergic, and dopaminergic pathways . These pathways are involved in various physiological processes, including mood regulation, anxiety, and depression . The compound’s interaction with these pathways could lead to changes in neurotransmitter levels and receptor activity, resulting in its observed effects .

Pharmacokinetics

Similar piperazine derivatives have been administered orally in doses between 94 and 752 mg/kg . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The compound has shown antioxidant activity and central activity in behavioral tests . It has demonstrated anxiolytic-like activity, decreased the latency to sleep, and increased sleep duration, indicating central depressant activity . In the forced swimming test, the compound decreased immobility time, suggesting antidepressant-like activity .

Properties

IUPAC Name |

tert-butyl 4-[(4-hydroxyphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)12-13-4-6-14(19)7-5-13/h4-7,19H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCKQOSVLILWQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine](/img/structure/B3154121.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B3154140.png)

![N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B3154164.png)